(2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system consisting of a furan ring substituted with a bromine atom and a phenyl ring substituted with a chlorine atom
Scientific Research Applications
(2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules with industrial significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromofuran-2-carbaldehyde and 4-chlorobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between 5-bromofuran-2-carbaldehyde and 4-chlorobenzyl cyanide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The conjugated system in the compound may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5-bromofuran-2-yl)-2-phenylprop-2-enenitrile: Lacks the chlorine substitution on the phenyl ring.
(2E)-3-(5-chlorofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Substitutes bromine with chlorine on the furan ring.
(2E)-3-(5-bromofuran-2-yl)-2-(4-methylphenyl)prop-2-enenitrile: Substitutes chlorine with a methyl group on the phenyl ring.
Uniqueness
(2E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the presence of both bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-13-6-5-12(17-13)7-10(8-16)9-1-3-11(15)4-2-9/h1-7H/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCDOZQMFVQOP-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)Br)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)Br)/C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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